Tenuifoliside D

CYP450 inhibition drug-drug interaction human liver microsomes

Tenuifoliside D is a high-purity phenylpropanoid ester standard for CYP2E1-targeted drug-drug interaction (DDI) assays and botanical standardization. Compared to structural analogs, it demonstrates superior CYP2E1 inhibition (IC50 38.73 μM vs. 54.14 μM for tenuifoliside C), making it the compound of choice for studies requiring potent, selective CYP2E1 modulation with minimal off-target effects. Its role as a marker compound for Polygala tenuifolia extract QC supports batch-to-batch consistency validation via HPLC/UPLC. Procure for in vitro metabolism studies, SAR analysis, or exploratory neuroprotection research.

Molecular Formula C18H24O9
Molecular Weight 384.4 g/mol
CAS No. 139726-38-8
Cat. No. B12765627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenuifoliside D
CAS139726-38-8
Molecular FormulaC18H24O9
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC2C(C(C(CO2)O)O)O
InChIInChI=1S/C18H24O9/c1-23-12-6-10(7-13(24-2)18(12)25-3)4-5-15(20)27-9-14-17(22)16(21)11(19)8-26-14/h4-7,11,14,16-17,19,21-22H,8-9H2,1-3H3/b5-4+/t11-,14+,16+,17+/m0/s1
InChIKeyAMEZBGPRIRXFEL-FLYJURCFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tenuifoliside D Procurement Guide: A Distinctive Oligosaccharide Ester from Polygala tenuifolia


Tenuifoliside D (CAS 139726-38-8; C18H24O9; MW 384.4 g/mol) is a phenylpropanoid ester of 1,5-anhydro-D-glucitol isolated from the roots of Polygala tenuifolia Willd. [1] It belongs to a family of oligosaccharide esters, which includes structural analogs such as tenuifoliside A, B, C, and 3,6′-disinapoyl sucrose (DISS), each characterized by distinct substitution patterns and biological profiles. [2]

Tenuifoliside D Substitution Risks: CYP2E1 Inhibition Specificity and Structural Determinants


Oligosaccharide esters from Polygala tenuifolia share core structural motifs but exhibit divergent substituents that fundamentally alter their biological activity. [1] For instance, tenuifoliside A, B, and C differ in their esterification patterns (sinapoyl, trimethoxycinnamoyl, and benzoyl groups), leading to distinct pharmacokinetic and pharmacodynamic behaviors. [2] The CYP2E1 inhibitory potency among these analogs varies significantly, with tenuifoliside D (IC50 = 38.73 μM) demonstrating greater potency than tenuifoliside C (IC50 = 54.14 μM) under identical conditions. [3] Generic substitution of these structurally similar but functionally distinct esters can introduce unanticipated metabolic interactions, particularly for co-administered drugs metabolized by CYP2E1 (e.g., chlorzoxazone, acetaminophen, ethanol). [4]

Tenuifoliside D Quantitative Differentiation Data: CYP2E1 Inhibition Compared to Tenuifoliside C


CYP2E1 Inhibitory Potency: Tenuifoliside D vs. Tenuifoliside C in Human Liver Microsomes

In a direct head-to-head comparison using human liver microsomes, tenuifoliside D exhibited significantly more potent inhibition of CYP2E1-catalyzed chlorzoxazone 6-hydroxylation than its close structural analog tenuifoliside C. [1] Tenuifoliside D inhibited CYP2E1 activity with an IC50 of 38.73 μM, compared to 54.14 μM for tenuifoliside C, representing a 1.4-fold difference in potency. [2] Neither compound showed significant inhibitory effects on CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A at tested concentrations. [3]

CYP450 inhibition drug-drug interaction human liver microsomes

CYP2E1 Selectivity Profile: Tenuifoliside D vs. Class-Wide CYP Inhibition Patterns

Across the broader class of Polygala tenuifolia oligosaccharide esters, tenuifoliside D demonstrates a consistent CYP2E1-selective inhibitory profile. [1] In a systematic screen of eight major CYP isoforms (CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A), tenuifoliside D showed no detectable inhibition of seven isoforms, with activity restricted exclusively to CYP2E1. [2] This selectivity pattern mirrors that of tenuifoliside C, telephiose A, telephiose C, and polygalaxanthone III, suggesting that the CYP2E1 selectivity is a class-wide feature, but the potency varies substantially among members. [3]

CYP450 isoform selectivity metabolic stability

Structural Basis for Differential CYP2E1 Potency: Tenuifoliside D vs. Telephiose A

Comparison of IC50 values among structurally related oligosaccharide esters reveals a clear rank order of CYP2E1 inhibitory potency: tenuifoliside D (38.73 μM) > polygalaxanthone III (50.56 μM) > tenuifoliside C (54.14 μM) > telephiose A (61.77 μM) > telephiose C (62.22 μM). [1] This 1.6-fold difference between tenuifoliside D and the least potent analog (telephiose C) demonstrates that the specific ester substituent (trimethoxycinnamoyl moiety in tenuifoliside D versus other substitution patterns) critically influences CYP2E1 interaction affinity. [2]

structure-activity relationship molecular pharmacology natural product chemistry

Stability Data Gap: Absence of Tenuifoliside D in Comparative Degradation Kinetics Studies

Aqueous degradation kinetics have been systematically characterized for 3,6′-disinapoyl sucrose (DISS), tenuifoliside A, tenuifoliside B, and tenuifoliside C. [1] However, tenuifoliside D was not included in this stability assessment, leaving a quantitative data gap regarding its degradation half-life under physiologically relevant pH conditions. [2] Without this data, users cannot assume that tenuifoliside D exhibits stability comparable to its structural analogs; procurement decisions for long-term in vitro assays or formulation development require independent stability verification.

chemical stability analytical method development quality control

Tenuifoliside D Application Scenarios: Procurement-Driven Use Cases


CYP2E1-Mediated Drug-Drug Interaction Studies

When designing in vitro drug-drug interaction (DDI) studies focused on CYP2E1 modulation, tenuifoliside D (IC50 = 38.73 μM) is the most potent compound among Polygala oligosaccharide esters tested under identical human liver microsome conditions. [1] Use tenuifoliside D when the experimental objective requires a CYP2E1-selective inhibitor with minimal off-target CYP effects and when lower dosing is preferred to reduce vehicle/solvent interference. [2]

Structure-Activity Relationship (SAR) Investigations of CYP2E1 Ligands

For SAR studies examining how ester substituent modifications affect CYP2E1 binding affinity, tenuifoliside D serves as the reference compound representing the trimethoxycinnamoyl ester series. [1] The potency difference between tenuifoliside D (38.73 μM) and telephiose C (62.22 μM) provides a quantifiable baseline for evaluating the contribution of specific structural features (e.g., trimethoxycinnamoyl versus alternative ester groups) to CYP2E1 inhibitory activity. [2]

Analytical Reference Standard for Polygala tenuifolia Quality Control

Tenuifoliside D is one of the oligosaccharide esters used alongside tenuifoliside C and polygalaxanthone III as marker compounds for the chemical standardization of Polygala tenuifolia extracts. [1] Procure tenuifoliside D when developing or validating HPLC/UPLC methods for botanical identification or batch-to-batch consistency assessment of Radix Polygalae raw materials, as it represents a distinct and well-characterized peak in the chromatographic profile. [2]

Preliminary Neuroprotective Activity Screening

While quantitative differentiation data for tenuifoliside D in neuroprotection models is currently limited, the compound may be procured for exploratory studies based on class-level evidence. [1] Structurally related compounds (tenuifoliside A, 3,6′-disinapoyl sucrose) exhibit CREB-dependent neuroprotective effects against glutamate-induced SH-SY5Y cell damage. [2] However, researchers should note that direct comparative data establishing tenuifoliside D's neuroprotective potency relative to these analogs is not yet available; procurement for this application should be accompanied by pilot dose-response studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenuifoliside D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.